molecular formula C17H14ClN3 B13128115 [3,4'-Bipyridin]-5-amine, N-[(3-chlorophenyl)methyl]- CAS No. 821784-59-2

[3,4'-Bipyridin]-5-amine, N-[(3-chlorophenyl)methyl]-

Cat. No.: B13128115
CAS No.: 821784-59-2
M. Wt: 295.8 g/mol
InChI Key: DMKIOYQQXMSJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorobenzyl)-[3,4’-bipyridin]-5-amine is an organic compound that features a bipyridine core substituted with a 3-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorobenzyl)-[3,4’-bipyridin]-5-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of environmentally benign reagents and catalysts is emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorobenzyl)-[3,4’-bipyridin]-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

N-(3-Chlorobenzyl)-[3,4’-bipyridin]-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Chlorobenzyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties. These complexes can participate in various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chlorobenzyl)-[3,4’-bipyridin]-5-amine is unique due to its bipyridine core, which imparts distinct electronic and steric properties. This makes it a valuable compound for applications requiring specific coordination chemistry and catalytic activity.

Properties

CAS No.

821784-59-2

Molecular Formula

C17H14ClN3

Molecular Weight

295.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-5-pyridin-4-ylpyridin-3-amine

InChI

InChI=1S/C17H14ClN3/c18-16-3-1-2-13(8-16)10-21-17-9-15(11-20-12-17)14-4-6-19-7-5-14/h1-9,11-12,21H,10H2

InChI Key

DMKIOYQQXMSJCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC2=CN=CC(=C2)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.